Product packaging for 4-Bromo-2-ethoxythiazole(Cat. No.:CAS No. 240816-34-6)

4-Bromo-2-ethoxythiazole

Cat. No.: B1273697
CAS No.: 240816-34-6
M. Wt: 208.08 g/mol
InChI Key: WWAHHXIZNAPEBY-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocycles in Organic Synthesis

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the aromatic ring. wjrr.organalis.com.my This unique structural motif imparts a range of chemical properties that make them valuable building blocks in organic synthesis. wjrr.orgneliti.com The thiazole nucleus is a fundamental component in a variety of natural products, including Vitamin B1 (thiamine), and is present in numerous synthetic compounds with a wide array of biological activities. analis.com.myfabad.org.tr

In synthetic chemistry, thiazoles serve as versatile intermediates. The presence of the heteroatoms influences the electron distribution within the ring, creating sites for various chemical modifications. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a widely used method for constructing the thiazole core. kuey.net The aromatic nature of the thiazole ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of diverse functional groups. fabad.org.trkuey.net This adaptability has led to their use in the synthesis of complex molecules, including pharmaceuticals, dyes, and catalysts. wjrr.orgfabad.org.tr

Significance of Brominated Heterocycles in Medicinal and Materials Chemistry

Halogenated heterocyclic compounds, those containing one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, are of great importance in synthetic chemistry. sigmaaldrich.com The introduction of a bromine atom into a heterocyclic ring system, creating a brominated heterocycle, significantly alters the compound's reactivity and physical properties. Bromine's electron-withdrawing nature can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack. Furthermore, the carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

In medicinal chemistry, the incorporation of bromine can enhance the pharmacological profile of a molecule. sigmaaldrich.comnih.gov It can improve binding affinity to biological targets, increase metabolic stability, and modulate lipophilicity, all of which are critical factors in drug design. nih.gov In materials science, brominated heterocycles are used as precursors for polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the halogen can influence properties like conductivity and photoluminescence.

Rationale for Researching 4-Bromo-2-ethoxythiazole

The compound this compound, with its specific substitution pattern, represents a confluence of the advantageous features of both thiazoles and brominated heterocycles. The ethoxy group at the 2-position and the bromo group at the 4-position create a unique electronic and steric environment. The bromine atom at the 4-position serves as a key functional group for further synthetic transformations, particularly for introducing substituents through metal-catalyzed cross-coupling reactions. This strategic placement allows for the targeted synthesis of a wide range of 4-substituted-2-ethoxythiazole derivatives.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol chemshuttle.com
CAS Number 240816-34-6 chemshuttle.com
Appearance Colorless to Yellow Liquid sigmaaldrich.com
Boiling Point 234.6 °C at 760 mmHg lookchem.com
Density 1.615 g/cm³ lookchem.com
Refractive Index 1.561 lookchem.com
Flash Point 95.7 °C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B1273697 4-Bromo-2-ethoxythiazole CAS No. 240816-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAHHXIZNAPEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376856
Record name 4-Bromo-2-ethoxythiazole
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URL https://comptox.epa.gov/dashboard/DTXSID80376856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240816-34-6
Record name 4-Bromo-2-ethoxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-ethoxy-1,3-thiazole
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Synthetic Methodologies for 4 Bromo 2 Ethoxythiazole

Established Synthetic Routes to 4-Bromo-2-ethoxythiazole

Conventional methods for synthesizing the this compound core structure primarily rely on two well-established chemical transformations: the Hantzsch thiazole (B1198619) synthesis and the direct electrophilic bromination of a pre-formed 2-ethoxythiazole (B101290) ring.

Hantzsch Thiazole Synthesis: The Hantzsch reaction, first reported in 1887, remains a cornerstone for thiazole synthesis. scispace.com This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. scispace.comtandfonline.com For the specific synthesis of this compound, the reaction would theoretically involve the condensation of O-ethyl thiocarbamate (or a related thioamide providing the 2-ethoxy group) with a 3-carbon α,α-dihaloketone or a related synthon bearing a bromine atom at the eventual C4 position. The general Hantzsch reaction is known for its versatility and can produce a wide range of substituted thiazoles. mdpi.comacs.org

Direct Bromination of 2-Ethoxythiazole: An alternative conventional approach is the direct electrophilic bromination of 2-ethoxythiazole. smolecule.com The ethoxy group at the C2 position is an electron-donating group, which activates the thiazole ring towards electrophilic substitution. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such transformations, often in a solvent like dimethylformamide (DMF) or an acetic acid. smolecule.comwikipedia.org While this method is direct, a significant challenge is controlling the regioselectivity. Electrophilic attack on 2-alkoxythiazoles can potentially occur at either the C4 or C5 position, and mixtures of isomers are common. researchgate.netnumberanalytics.com Achieving selective bromination at the C4 position requires careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature.

The choice between the Hantzsch synthesis and direct bromination often involves a trade-off between versatility and directness. The Hantzsch method offers a predictable route to a specific isomer provided the correct starting materials are available, while direct bromination is simpler but may suffer from selectivity issues. Yields for Hantzsch-type syntheses of substituted thiazoles are often reported in the range of 50% to 90%. tandfonline.commdpi.comnih.gov Direct bromination yields can also be high, but may be reduced by the need to separate the desired 4-bromo isomer from other products like the 5-bromo isomer. smolecule.comlookchem.com

ParameterHantzsch Thiazole SynthesisDirect Bromination of 2-Ethoxythiazole
Starting Materials α-halocarbonyl, Thioamide derivative2-Ethoxythiazole, Brominating Agent (e.g., NBS)
Regioselectivity High; isomer is determined by starting materialsVariable; can produce mixtures of 4-bromo and 5-bromo isomers
Typical Yield Range 50-90% tandfonline.commdpi.comnih.govPotentially high, but purification losses can reduce overall yield
Key Advantage Unambiguous product formationFewer reaction steps if starting material is available
Key Disadvantage Requires synthesis of often complex starting materialsLack of regiocontrol can be a major issue numberanalytics.comlookchem.com

Conventional Reaction Pathways

Novel and Optimized Synthetic Strategies for this compound

Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for preparing compounds like this compound. These include green chemistry initiatives, catalytic reactions, and its use in complex multistep syntheses.

The principles of green chemistry aim to reduce waste and environmental impact. bepls.com In the context of this compound synthesis, this has led to the optimization of conventional methods. For instance, Hantzsch syntheses have been developed under solvent-free conditions or using reusable solid acid catalysts, which simplifies work-up procedures and minimizes the use of volatile organic solvents. scispace.commdpi.comnih.gov The use of microwave irradiation has also been explored for thiazole synthesis, as it can significantly reduce reaction times and energy consumption compared to conventional heating. bepls.comsmolecule.com For bromination reactions, developing methods that use aqueous media or recyclable brominating agents can also enhance the environmental profile of the synthesis. researchgate.net

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-H functionalization of heterocyclic compounds. acs.org A catalytic approach to this compound would involve the direct C-H bromination of 2-ethoxythiazole using a palladium or copper catalyst. This strategy avoids the need for pre-functionalized substrates and can offer high regioselectivity under optimized conditions. While direct C-H arylation of thiazoles is well-documented, the development of specific catalytic systems for the C4-bromination of 2-alkoxythiazoles represents an active area of research aimed at providing more atom-economical and efficient synthetic routes. researchgate.netorganic-chemistry.org

The synthetic value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. smolecule.com The bromine atom at the C4 position serves as a key functional handle, enabling a wide range of subsequent transformations. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. smolecule.comsmolecule.com In these multistep sequences, the 4-bromothiazole (B1332970) unit can be coupled with various boronic acids, organostannanes, or terminal alkynes to introduce new carbon-carbon or carbon-heteroatom bonds. This capability makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of targeted derivatives with specific biological or physical properties. smolecule.comvulcanchem.com

High-Throughput Experimentation in this compound Synthesis

High-throughput experimentation (HTE) has emerged as a powerful strategy to accelerate the discovery and optimization of chemical reactions. nih.gov While specific HTE campaigns for the synthesis of this compound are not extensively documented in publicly available literature, the principles of HTE are highly applicable to its synthesis. HTE involves the parallel execution of a large number of experiments, allowing for the rapid screening of various reaction parameters such as catalysts, reagents, solvents, and temperatures. acs.org

For the synthesis of this compound, an HTE approach could be employed to optimize the bromination of 2-ethoxythiazole. A typical HTE workflow would involve:

Library Design: A matrix of experiments would be designed to test different brominating agents (e.g., N-bromosuccinimide, bromine, copper(II) bromide), solvents with varying polarities, and a range of temperatures.

Automated Reaction Setup: Robotic liquid handlers would dispense the precursor (2-ethoxythiazole) and the various reagents and solvents into a multi-well plate (e.g., 96-well or 384-well format).

Parallel Reaction Execution: The plate would be subjected to controlled heating or cooling to run all the reactions simultaneously.

High-Throughput Analysis: After the reaction time, the samples would be rapidly analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the yield and purity of this compound in each well.

Data Analysis and "Hit" Identification: The data from the analysis is then processed to identify the optimal reaction conditions that provide the highest yield and purity of the desired product.

This approach allows for a more comprehensive and rapid optimization process compared to traditional one-at-a-time experimentation. The application of HTE in the context of thiazole derivatives has been demonstrated for the screening of their biological activity, such as the inhibition of acetylcholinesterase. nih.gov A similar high-throughput screening methodology could be adapted to optimize the synthetic route to this compound, leading to more efficient and cost-effective production.

Precursors and Reagents for this compound Synthesis

The primary precursor for the synthesis of this compound is 2-ethoxythiazole . The synthesis of this compound is typically achieved through the electrophilic bromination of the 2-ethoxythiazole ring. The ethoxy group at the 2-position is an activating group, directing the electrophilic substitution to the 5-position. However, with appropriate control of reaction conditions, bromination can be achieved at the 4-position.

The synthesis of the precursor, 2-ethoxythiazole, can be accomplished through several methods. One common approach involves the reaction of an α-haloketone with a thioamide, a classic method known as the Hantzsch thiazole synthesis. For 2-alkoxythiazoles, a variation of this synthesis can be employed. For instance, the cyclization of α-acylaminoesters with phosphorus pentasulfide or Lawesson's reagent is a known method for preparing 5-alkoxythiazoles. researchgate.net

The key reagents involved in the synthesis of this compound are the brominating agents. Several reagents can be used for the bromination of thiazole rings, each with its own reactivity and selectivity profile.

Table 1: Key Precursors and Reagents for the Synthesis of this compound

Compound NameRoleChemical Structure
2-EthoxythiazolePrecursor
N-Bromosuccinimide (NBS)Brominating Agent
Bromine (Br₂)Brominating Agent
Copper(II) Bromide (CuBr₂)Brominating Agent

The choice of brominating agent and reaction conditions is crucial for achieving regioselective bromination at the 4-position of the thiazole ring. For example, the bromination of 2-amino-1,3-thiazoles has been shown to be highly regioselective depending on the copper salts and other reagents used. nih.gov While 2-ethoxythiazole has different electronic properties than 2-aminothiazole, this highlights the importance of reagent selection in controlling the position of bromination on the thiazole ring. The synthesis of a related compound, 5-bromo-2-ethoxythiazole, has been reported using N-bromosuccinimide in dimethylformamide at room temperature. smolecule.com Achieving bromination at the 4-position may require different conditions, potentially involving a different solvent, temperature, or a Lewis acid catalyst to alter the regioselectivity.

Reactivity and Reaction Mechanisms of 4 Bromo 2 Ethoxythiazole

Electrophilic Aromatic Substitution Reactions of 4-Bromo-2-ethoxythiazole

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.govmasterorganicchemistry.com In substituted thiazoles, the site of substitution is directed by the existing functional groups. The 2-ethoxy group in this compound is an activating, ortho-, para-directing group. In the context of the thiazole (B1198619) ring, this activating effect is primarily channeled to the C5 position. While thiazole itself can be resistant to bromination, the presence of an electron-donating group at the C2 or C5 position facilitates electrophilic attack. slideshare.netresearchgate.net For instance, studies on the analogous 2-methyl-5-ethoxythiazole show that it readily undergoes nitration and bromination at the C4-position. researchgate.netresearchgate.net

Given that the C4 position in the title compound is already occupied by a bromine atom, electrophilic attack is predicted to occur at the only available position on the ring, C5. The electron-donating nature of the 2-ethoxy group sufficiently activates this position to overcome the general resistance of the thiazole ring to electrophilic attack. Common electrophilic substitution reactions like nitration (using nitric acid and sulfuric acid) or further halogenation would be expected to yield the 4-bromo-5-substituted-2-ethoxythiazole derivative. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of the thiazole's π-electron system on the electrophile (E+) to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the deprotonation at the C5 position to restore aromaticity.

Nucleophilic Substitution Reactions Involving the Bromine Moiety in this compound

The carbon atom at the C4 position of the thiazole ring, bonded to the electronegative bromine atom, is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.pub This allows for the displacement of the bromide ion, which is a good leaving group, in a nucleophilic substitution reaction. This type of reaction is common for halogenated alkanes and heteroarenes, providing a pathway to introduce a wide variety of functional groups. savemyexams.comchemguide.co.uk

The reaction proceeds via the attack of a nucleophile (Nu:⁻) on the partially positively charged C4 carbon. This leads to the formation of a new carbon-nucleophile bond while the carbon-bromine bond breaks heterolytically, releasing a bromide ion (Br⁻). chemguide.co.uk A diverse range of nucleophiles can be employed in this reaction.

Table 1: Examples of Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
HydroxideSodium Hydroxide (NaOH)2-Ethoxythiazol-4-ol
AmineAmmonia (NH₃)4-Amino-2-ethoxythiazole
CyanidePotassium Cyanide (KCN)2-Ethoxythiazole-4-carbonitrile
ThiolateSodium Thiophenoxide (NaSPh)2-Ethoxy-4-(phenylthio)thiazole

These reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a precursor for more complex, functionalized thiazole derivatives. vulcanchem.com

Cross-Coupling Reactions of this compound

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond is activated by a metal catalyst, typically palladium or nickel, to form a new carbon-carbon bond. wikipedia.orgwikipedia.orgwikipedia.org The compound serves as the electrophilic partner, reacting with a range of organometallic nucleophiles.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com This reaction is widely used due to its mild conditions and tolerance of various functional groups. libretexts.org The C4-bromo position of the thiazole ring is a reactive site for this transformation. For example, palladium-catalyzed Miyaura borylation followed by Suzuki-Miyaura cross-coupling has been successfully applied to 4-bromo-2,4′-bithiazoles, demonstrating the viability of the 4-bromothiazole (B1332970) moiety in this reaction. rsc.org

The catalytic cycle typically involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the bromide ion. This step requires a base to activate the organoboron species.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose
HalideThis compoundElectrophilic Partner
Organoboron ReagentPhenylboronic AcidNucleophilic Partner
CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes C-C bond formation
BaseK₂CO₃, K₃PO₄, NaOHActivates boronic acid
SolventDioxane/Water, Toluene, DMFReaction Medium

This methodology allows for the straightforward synthesis of 4-aryl or 4-vinyl-2-ethoxythiazoles. nih.govrsc.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org Organozinc compounds are more reactive than their boron and tin counterparts, though they are sensitive to air and moisture. nrochemistry.com The reaction is known for its high functional group tolerance and effectiveness in forming C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org this compound is listed as a relevant substrate for Negishi cross-coupling reactions. ambeed.com

The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the organozinc compound, and reductive elimination. nrochemistry.com

Table 3: Typical Conditions for Negishi Coupling

ComponentExamplePurpose
HalideThis compoundElectrophilic Partner
Organozinc ReagentPhenylzinc ChlorideNucleophilic Partner
CatalystPd(PPh₃)₄, Ni(acac)₂Catalyzes C-C bond formation
SolventTetrahydrofuran (THF), DMFReaction Medium (anhydrous)

The Kumada coupling was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. nrochemistry.comorganic-chemistry.org Aryl bromides are common substrates for this reaction. mdpi.com

The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nrochemistry.comnih.gov A key consideration for the Kumada coupling is the high reactivity and basicity of the Grignard reagent, which limits the tolerance for functional groups sensitive to strong bases (e.g., esters, ketones) on either coupling partner. nrochemistry.com

Table 4: Typical Conditions for Kumada Coupling

ComponentExamplePurpose
HalideThis compoundElectrophilic Partner
Grignard ReagentPhenylmagnesium BromideNucleophilic Partner
CatalystNiCl₂(dppe), PdCl₂(dppf)Catalyzes C-C bond formation
SolventTetrahydrofuran (THF), Diethyl EtherReaction Medium (anhydrous)

The Stille reaction pairs an organohalide with an organotin (organostannane) reagent, catalyzed by palladium. wikipedia.org A major advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. wikipedia.orguwindsor.ca However, a significant drawback is the toxicity of tin compounds.

The mechanism of the Stille reaction is well-studied and follows the canonical cross-coupling cycle. researchgate.net The transmetalation step is often the rate-limiting step in the catalytic cycle. Aryl bromides are effective electrophiles in this process. nih.gov

Table 5: Typical Conditions for Stille Coupling

ComponentExamplePurpose
HalideThis compoundElectrophilic Partner
Organotin ReagentTributyl(phenyl)tinNucleophilic Partner
CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes C-C bond formation
SolventToluene, Dioxane, DMFReaction Medium

Sonogashira Coupling

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides. While specific studies detailing the Sonogashira coupling of this compound are not prevalent in the reviewed literature, the reactivity of other bromothiazole derivatives provides a strong basis for predicting its behavior. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Research on related 4-bromothiazole substrates demonstrates their successful participation in Sonogashira couplings to form 4-alkynylthiazole derivatives. researchgate.net These reactions are crucial for the synthesis of complex heterocyclic structures and conjugated materials. The conditions generally involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) in a suitable solvent. researchgate.net Given the electronic similarity, this compound is expected to undergo this reaction under comparable conditions. However, the reaction temperature should be carefully controlled, as high temperatures (above 80 °C) can lead to side reactions like the polymerization of the alkyne coupling partner. researchgate.net

Table 1: General Conditions for Sonogashira Coupling of Bromothiazoles

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, Piperidine
Solvent THF, NMP, Toluene
Temperature Room Temperature to 80 °C

This table represents typical conditions inferred from studies on related bromothiazoles and may be applicable to this compound. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net Direct examples of C-N coupling with this compound are scarce in the literature, which may be attributed to potential catalyst inhibition by the thiazole nitrogen atom. However, the analogous palladium-catalyzed C-S coupling (thiolation) of this compound has been successfully demonstrated. figshare.com

In a reported study, this compound was coupled with a thiol nucleophile at room temperature using a palladium precatalyst supported by a monophosphine ligand. figshare.com This successful C-S coupling suggests that C-N bond formation should also be feasible, provided that appropriate ligand and reaction conditions are chosen to overcome potential challenges associated with the heteroaromatic substrate. The use of specialized ligands designed to promote the amination of challenging heteroaryl halides is a key strategy in this area. imperial.ac.uk Mechanistic studies on related systems have shown that the choice of ligand and base is critical to prevent catalyst deactivation and achieve high yields. nih.gov

Table 2: Reported Conditions for C-S Coupling of this compound

Parameter Reported Conditions
Substrate This compound
Nucleophile Thiol
Catalyst System Palladium Precatalyst / Monophosphine Ligand
Temperature Room Temperature

Data derived from a study on mild C-S coupling reactions. figshare.com

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. rsc.org Heterocyclic compounds like thiazoles can potentially participate in cycloadditions either as a diene or a dienophile, depending on the electronic nature of the reaction partner and the substitution on the thiazole ring. The electron-rich nature of the thiazole ring in this compound, enhanced by the ethoxy group, suggests it could act as a diene in inverse-electron-demand Diels-Alder reactions. Conversely, the C4=C5 double bond could function as a dienophile.

Despite this theoretical potential, a review of the scientific literature did not yield specific examples of cycloaddition reactions involving this compound. Research in this area has more commonly focused on other heterocycles like indoles, pyrroles, and pyridazines. nih.govntnu.edu The development of dearomative cycloaddition reactions under visible light catalysis has expanded the scope of these transformations for various heteroarenes, but applications to the thiazole system, and specifically to this compound, have not been reported. nih.gov Further research would be necessary to explore and characterize the behavior of this compound in cycloaddition chemistry.

Functional Group Interconversions on the Thiazole Ring of this compound

Functional group interconversion (FGI) refers to the transformation of one functional group into another. nih.gov For this compound, the two primary sites for such transformations are the bromine atom at the C4 position and the ethoxy group at the C2 position.

The bromine atom is a versatile handle for FGI, primarily through cross-coupling reactions as described in the preceding sections (e.g., Sonogashira, Buchwald-Hartwig). These reactions effectively interconvert the C-Br bond to a C-C or C-N bond, respectively. Another potential transformation is a metal-halogen exchange to generate a lithiated or magnesiated thiazole species, which can then be quenched with various electrophiles to introduce a wide range of new functional groups.

The 2-ethoxy group is generally stable, but it can be cleaved under certain conditions to yield the corresponding 4-bromo-thiazol-2-one. This transformation is typically achieved using strong acids or Lewis acids. Such thiazolone derivatives are important intermediates in medicinal chemistry. However, specific literature detailing the cleavage of the ethoxy group in this compound was not found.

Mechanistic Studies of this compound Reactivity

Mechanistic studies are essential for understanding reaction outcomes and optimizing conditions. Such studies for this compound are not specifically reported, but general principles from related systems can be applied.

Kinetic studies of palladium-catalyzed cross-coupling reactions often reveal complex behavior. For Buchwald-Hartwig aminations, the rate-determining step can vary depending on the specific substrates, ligand, and base used. nih.gov In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is turnover-limiting. nih.govnih.gov Kinetic analysis, often performed using in-situ monitoring techniques like reaction calorimetry, helps to elucidate the roles of different species in the catalytic cycle and identify catalyst deactivation pathways. imperial.ac.uk

For the Sonogashira reaction, the mechanism is also complex, involving both a palladium cycle and a copper cycle. The precise rate-determining step can be influenced by factors such as the solvent and the nature of the reactants. digitellinc.com To date, no specific kinetic or thermodynamic parameters for reactions involving this compound have been published. Such studies would be valuable for optimizing its use in synthetic applications.

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides profound insight into reaction mechanisms, selectivity, and activation barriers. digitellinc.com DFT calculations have been used to investigate the Sonogashira coupling mechanism for other heterocycles, like imidazoles, correlating the electronic properties of the alkyne with reaction success. researchgate.net Similar studies have been applied to understand the preference for certain pathways in C-C couplings, with calculations of transition state energies helping to explain why one product is formed over another. researchgate.net

These computational tools could be applied to this compound to understand its reactivity in cross-coupling reactions, predict optimal ligand structures, and rationalize experimental observations. For example, DFT could elucidate the energetics of the oxidative addition step or the reductive elimination step in its coupling reactions. However, a specific transition state analysis for any reaction involving this compound has not been reported in the reviewed scientific literature.

Advanced Characterization and Spectroscopic Analysis of 4 Bromo 2 Ethoxythiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity). In derivatives of 4-bromo-2-ethoxythiazole, the ethoxy group (-OCH₂CH₃) consistently displays a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons. rsc.orgdovepress.com The sole proton on the thiazole (B1198619) ring (H-5) is typically observed as a singlet, as it lacks adjacent protons for coupling.

For example, the ¹H NMR spectrum of a closely related derivative, 4-(4-Chlorophenyl)-2-ethoxythiazole , provides a clear illustration of these features. The data, recorded in deuterated chloroform (B151607) (CDCl₃), shows the thiazole proton as a singlet at 6.82 ppm. The ethoxy group's methylene protons appear as a quartet at 4.53 ppm, and the methyl protons as a triplet at 1.46 ppm. rsc.org The aromatic protons from the chlorophenyl substituent appear in their expected region, between 7.34 and 7.74 ppm. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative.
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-(4-Chlorophenyl)-2-ethoxythiazoleAr-H7.74d8.5 rsc.org
Ar-H7.34d8.4
Thiazole H-56.82sN/A
-OCH₂CH₃4.53 / 1.46q / t7.1 / 7.1

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom typically appears as a single sharp line, making it possible to count the number of distinct carbon environments. bhu.ac.in The chemical shifts are spread over a wide range (typically 0-220 ppm), which minimizes signal overlap. sigmaaldrich.com

For derivatives of this compound, the carbon atoms of the thiazole ring and the ethoxy group have predictable chemical shifts. The carbon atom at the 2-position (C-2), bonded to both nitrogen and the electronegative oxygen of the ethoxy group, is found significantly downfield. The carbon bearing the bromine (C-4) and the carbon at the 5-position (C-5) also have characteristic shifts. The ethoxy carbons appear in the upfield region of the spectrum.

The spectrum of 4-(4-Chlorophenyl)-2-ethoxythiazole shows the C-2 carbon at 174.1 ppm and the C-4 and C-5 carbons at 148.0 and 104.7 ppm, respectively. rsc.org The ethoxy group carbons appear at 67.9 ppm (-OCH₂) and 14.5 ppm (-CH₃). rsc.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative.
CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
4-(4-Chlorophenyl)-2-ethoxythiazoleC-2 (Thiazole)174.1 rsc.org
C-4 (Thiazole)148.0
C-5 (Thiazole)104.7
-OCH₂CH₃67.9
-OCH₂CH₃14.5

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals, especially in complex molecules, by revealing correlations between nuclei. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the thiazole H-5 proton signal to the C-5 carbon signal. It would also correlate the -OCH₂ protons to their carbon and the -CH₃ protons to theirs, confirming their assignments in the ¹³C spectrum. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For this compound, an HMBC spectrum would be expected to show correlations from the ethoxy methylene protons to the C-2 carbon of the thiazole ring, providing definitive proof of where the ethoxy group is attached. Correlations between the H-5 proton and both the C-4 and C-2 carbons would further confirm the ring structure. columbia.edunih.gov

13C NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns. google.com

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of a monobrominated compound. dovepress.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental formula. rsc.orgsemanticscholar.org This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. In studies involving the synthesis of 2-ethoxythiazole (B101290) derivatives, HRMS is routinely used to confirm that the product has the correct molecular formula by comparing the experimentally measured mass to the calculated mass. rsc.org For example, the derivative 2-Ethoxy-4-(4-fluorophenyl)thiazole showed an experimental [M+H]⁺ ion at m/z 224.0537, which corresponds well with the calculated mass of 224.0540 for the formula C₁₁H₁₁FNOS. rsc.org

Table 3: Representative HRMS Data for a 2-Ethoxythiazole Derivative.
CompoundFormulaIonCalculated m/zFound m/zReference
2-Ethoxy-4-(4-fluorophenyl)thiazoleC₁₁H₁₁FNOS[M+H]⁺224.0540224.0537 rsc.org
4-(4-Bromophenyl)-2-ethoxythiazoleC₁₁H₁₁BrNOS[M+H]⁺283.9748283.9739 rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase. academicjournals.org As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for identification. nih.gov

GC-MS analysis is valuable for assessing the purity of this compound and for monitoring its presence in reaction mixtures. semanticscholar.org The retention time from the gas chromatogram provides one level of identification, while the corresponding mass spectrum confirms the compound's identity, with the characteristic bromine isotope pattern serving as a key diagnostic feature. google.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the molecular structure of chemical compounds. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound and its derivatives, IR spectroscopy provides valuable information about the vibrations of the thiazole ring, the ethoxy group, and any other functional groups present in the molecule.

The IR spectra of thiazole derivatives are characterized by several key absorption bands. The stretching vibrations of the heterocyclic ring and C-H bonds, as well as the vibrations associated with substituents, can be empirically assigned. researchgate.net While specific data for this compound is not extensively detailed in the provided literature, analysis of its derivatives allows for the characterization of its key structural components.

In various synthesized isatin-decorated thiazole derivatives containing a bromo-substituent, characteristic IR peaks have been identified. nih.gov For instance, in complex derivatives, N-H stretching vibrations are typically observed in the range of 3124–3448 cm⁻¹. nih.gov Aliphatic and aromatic C-H stretching vibrations appear between 2924 cm⁻¹ and 3124 cm⁻¹. nih.gov Carbonyl (C=O) stretching bands, when present in a derivative, are strong and appear around 1658–1720 cm⁻¹. nih.gov The skeletal stretching vibrations of the thiazole heterocycle are expected in the fingerprint region, typically near 1430, 1385, 1410, and 1340 cm⁻¹. researchgate.net

A summary of characteristic IR absorption bands for various bromo-thiazole derivatives is presented below.

Derivative ClassN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Source
Isatin-thiazole hydrazones3124 - 34332924 - 30601658 - 1689 nih.gov
Phenyl-thiazole hydrazones3155 - 34482925 - 31241681 - 1689 nih.gov
Ethoxy-thiazole hydrazinyls3271 - 34252931 - 29781700 - 1720 nih.gov

These findings demonstrate that IR spectroscopy is a fundamental tool for confirming the presence of key functional groups in novel derivatives of this compound during synthesis and characterization. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state conformation and packing of molecules.

While the specific crystal structure for this compound is not available in the cited literature, studies on closely related brominated thiazoles offer significant insight into the expected structural features. The analysis of 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole reveals key details about how bromothiazole rings arrange in the solid state. researchgate.net

For 2,4-dibromothiazole , the crystal structure was determined to be in the orthorhombic space group Fmm2. A notable feature of its structure is disorder, where molecules are randomly oriented with respect to the direction of the Br–C(2)–N–C(4)–Br unit. researchgate.net

In the case of 2,4-diacetyl-5-bromothiazole , the structure is triclinic, belonging to the P-1 space group. Its crystal packing is significantly influenced by halogen bonding. This includes an intramolecular halogen bond between the bromine atom at position 5 and the oxygen of the acetyl group at position 4. Furthermore, intermolecular halogen bonding occurs between the bromine at position 5 of one molecule and the oxygen of the acetyl group at position 2 of an adjacent molecule. researchgate.net

The crystallographic data for these related compounds are summarized in the table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Source
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm26.70016.215.516909090 researchgate.net
2,4-Diacetyl-5-bromothiazoleC₇H₆BrNO₂STriclinicP-14.0408.25413.20896.19193.86594.067 researchgate.net

These examples underscore the importance of X-ray crystallography in revealing subtle structural details, such as molecular disorder and non-covalent interactions like halogen bonding, which govern the solid-state architecture of bromothiazole derivatives. researchgate.net Such information is vital for materials science and rational drug design.

Computational and Theoretical Studies of 4 Bromo 2 Ethoxythiazole

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgbnl.gov An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles change. bnl.gov

While no specific MD simulations for 4-Bromo-2-ethoxythiazole are documented in the literature, this technique could be applied to understand its behavior in various environments, such as in aqueous solution or interacting with a biological target. The simulation would provide detailed, atomistic insights into its solvation, conformational dynamics, and intermolecular interactions, which are difficult to observe experimentally. rsc.org Such simulations are becoming increasingly important for understanding the behavior of small molecules in complex systems. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov

A QSAR study for derivatives of this compound has not been published. However, if a series of its analogs were synthesized and tested for a particular activity, a QSAR model could be developed. This would involve:

Calculating a variety of molecular descriptors for each analog (e.g., physicochemical, topological, and quantum chemical descriptors).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts.

Machine Learning Applications in Predicting this compound Reactivity

Machine learning (ML) is increasingly being applied in chemistry to predict reaction outcomes, optimize conditions, and accelerate discovery. researchgate.netnih.gov In this context, this compound has been used as a substrate in research focused on developing ML models to predict the success of chemical reactions. mit.edu

In one study, this compound was included in a dataset for Pd-catalyzed C-S cross-coupling reactions. mit.edu The research aimed to train ML models on data from high-throughput experiments to predict which combinations of reactants, ligands, and bases would lead to a successful product formation. The molecular features of reactants like this compound were converted into numerical vectors, or "fingerprints," which the ML algorithm could use as input. mit.edu The goal of such models is to filter out unlikely or unsuccessful reactions in silico, thereby saving significant time and resources in experimental library screening. mit.edu This application demonstrates a modern, data-driven approach to understanding and predicting the reactivity of specific compounds in complex reaction spaces.

Applications of 4 Bromo 2 Ethoxythiazole in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The primary utility of 4-Bromo-2-ethoxythiazole in organic synthesis lies in its function as a versatile scaffold. The carbon-bromine bond at the C4 position is a key reactive site, amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. researchgate.netnih.gov These reactions are fundamental in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily displaced by various organic groups, allowing for the strategic assembly of more complex molecular architectures. This capability is crucial in the multistep synthesis of natural products and other intricate organic molecules where precise control over bond formation is essential. uq.edu.au The ethoxy group at the C2 position, being an electron-donating group, modulates the electronic density of the thiazole (B1198619) ring, which can influence the regioselectivity and efficiency of these coupling reactions. While direct literature on the extensive use of this compound is specific, the principles of its reactivity are well-established through studies on analogous 4-bromothiazole (B1332970) and 2-alkoxythiazole structures. chemshuttle.comresearchgate.netresearchgate.net These studies demonstrate that such compounds are effective precursors for creating larger, functionalized molecules. chemshuttle.com

Synthesis of Thiazole-Containing Pharmaceuticals and Agrochemicals

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in numerous biologically active compounds. mdpi.comjchemrev.com this compound serves as a key precursor for introducing this valuable heterocycle into new chemical entities.

Design and Synthesis of Thiazole-Based Stilbene (B7821643) Analogs as DNA Topoisomerase IB Inhibitors

DNA topoisomerase IB (Top1) is a validated target for anticancer agents. nih.gov Researchers have designed and synthesized a variety of thiazole-based stilbene analogs that exhibit inhibitory activity against this enzyme. mdpi.comnih.gov In many synthetic pathways leading to these inhibitors, a brominated thiazole core is a critical intermediate. For example, studies have reported the synthesis of potent Top1 inhibitors starting from brominated thiazole derivatives. mdpi.com Although these studies may not use this compound specifically, they establish a clear precedent for its utility. The synthesis often involves a Wittig-Horner or similar reaction to form the stilbene double bond, with one of the key reactants being a thiazole aldehyde or phosphonium (B103445) salt derived from a bromothiazole precursor. The bromine atom on compounds like (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole has been shown to be important for activity, and such compounds serve as benchmarks for the development of new analogs. mdpi.com

Below is a table showing examples of thiazole-based stilbene analogs and their activity, illustrating the types of molecules that could potentially be synthesized using bromothiazole building blocks.

Compound NameTarget Cancer Cell LinesCytotoxicity (IC₅₀)Top1 InhibitionReference
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7, HCT1160.78 µM (MCF-7)++++ nih.gov
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7, HCT1160.62 µM (HCT116)+++ nih.gov
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazoleNot SpecifiedNot Specified+++ mdpi.com

Synthesis of Thiazole Derivatives with Antimicrobial and Antibiofilm Activity

The increasing threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. jchemrev.com Thiazole derivatives have emerged as a promising class of compounds with significant antimicrobial and antibiofilm activities. sapub.orgscielo.brtandfonline.com Synthetic strategies often employ functionalized thiazole building blocks to generate libraries of compounds for screening. nih.gov

This compound can be a valuable starting material in this context. Through cross-coupling reactions, various substituents known to enhance antimicrobial efficacy can be attached at the 4-position. For example, research has shown that aryl-substituted thiazoles exhibit potent activity. jchemrev.com A general approach could involve a Suzuki coupling between this compound and various boronic acids to create a diverse set of 4-aryl-2-ethoxythiazoles, which can then be further modified to optimize their biological activity. Studies on related 4-bromophenyl-thiazol-2-amine derivatives have demonstrated that this class of compounds shows potential antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. jchemrev.com Other research has focused on creating thiazole-based compounds that inhibit bacterial enzymes like DNA gyrase. frontiersin.orgrsc.org

The table below summarizes the activity of representative antimicrobial thiazole derivatives.

Compound ClassTarget OrganismsActivity HighlightsReference
Isatin-decorated thiazole derivativesE. coli, Methicillin-Resistant Staphylococcus aureus (MRSA), Candida albicansPotent antimicrobial and antifungal activities, with some showing strong biofilm distortion effects. scientific.net
4-(4-bromophenyl)-thiazol-2-amine derivativesBacteria and FungiShowed potential antimicrobial activity comparable to norfloxacin and fluconazole. jchemrev.com
Thiazole-based benzenesulfonamideS. aureus, E. coli, P. aeruginosa, C. albicansPotent dual inhibitor of DHFR and DNA gyrase with significant antibiofilm activity. rsc.org

Development of 5-HT2A Receptor Agonists

The serotonin (B10506) 5-HT2A receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. nih.gov While many known 5-HT2A agonists are based on phenethylamine (B48288) or tryptamine (B22526) scaffolds, there is growing interest in novel heterocyclic structures. acs.org Arylpiperazine derivatives containing heterocyclic moieties, including thiazoles, have been explored as ligands for serotonin receptors. researchgate.netmdpi.com

The synthesis of such novel ligands could potentially utilize this compound as a key intermediate. For example, a palladium-catalyzed C-N cross-coupling reaction could be employed to link the 4-position of the thiazole ring to a piperazine (B1678402) moiety, a common structural motif in many 5-HT receptor ligands. nih.gov While direct synthesis of 5-HT2A agonists from this compound is not prominently documented, a study on related tetrahydro-β-carbolines found that a thiazole-containing compound acted as a micromolar partial agonist at the 5-HT2C receptor, a closely related subtype. nih.gov This finding suggests that the thiazole scaffold is a viable element for designing new serotonin receptor modulators, and this compound provides a convenient entry point for synthetic exploration in this area.

Materials Science Applications of this compound Derivatives

Beyond pharmaceuticals, the unique electronic properties of the thiazole ring make it an attractive component for advanced materials.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical data processing and communication. nih.gov Organic molecules with large hyperpolarizabilities, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group via a π-conjugated system), are of significant interest. rsc.org

The thiazole ring can act as an effective π-bridge or as part of the donor/acceptor system in NLO chromophores. rsc.orggrafiati.comresearchgate.net The synthesis of such materials often relies on building blocks that can be easily functionalized. This compound is an ideal candidate for this purpose. The electron-donating ethoxy group at C2 and the potential to introduce a strong electron-acceptor group at the C4 position (via substitution of the bromine) would create a classic push-pull system. For example, a Sonogashira coupling could be used to attach an acetylene-linked acceptor group, thereby extending the π-conjugation and enhancing the NLO properties. researchgate.net Studies have demonstrated that thiazole-containing chromophores with tricyanovinyl acceptors exhibit substantial molecular hyperpolarizability. rsc.orgrsc.org Similarly, thiazole-based colorants have shown excellent third-order NLO properties, including three-photon absorption. researcher.lifeacrhem.org

The table below presents findings on NLO properties of various thiazole derivatives.

Thiazole Derivative TypeNLO Property InvestigatedKey FindingReference
Push-pull thiazole with tricyanovinyl acceptorSecond-order hyperpolarizability (µ·β)Exhibited substantial molecular hyperpolarizability (µ·β ≈ 7000 × 10⁻⁴⁸ esu). rsc.org
Dipolar thiazole with nitro and amino groupsUV-vis absorbanceRed-shifted absorbance bands suggest high potential as an organic NLO material. scientific.net
Thiazole-based Schiff base chromophoresThird-order NLO (Z-scan)Revealed excellent three-photon absorption coefficients and high values of nonlinear refractive index (n₂). acrhem.org
Hydrazone compounds with thiazole coreFirst hyperpolarizability (β)Found to have remarkable NLO properties due to cost-effective synthesis and high stability. acs.org

Synthesis of Polyfunctionalized Bicyclic Systems via Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and convergent route to construct six-membered rings with a high degree of stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively explored for the synthesis of complex carbocyclic and heterocyclic frameworks. In the context of thiazole chemistry, the aromatic nature of the thiazole ring generally renders it a reluctant participant in Diels-Alder reactions, as this would require the disruption of its aromaticity.

However, the reactivity of the thiazole nucleus can be modulated by the introduction of various substituents. For instance, the presence of electron-donating groups, such as an ethoxy group at the 2-position, can influence the electronic properties of the thiazole ring. The additional presence of a bromine atom at the 4-position further modifies the electron density and provides a potential handle for subsequent transformations.

Despite these modifications, a comprehensive search of the scientific literature reveals a notable absence of studies detailing the use of this compound as a diene component in Diels-Alder reactions for the synthesis of polyfunctionalized bicyclic systems. While research has been conducted on the cycloaddition reactions of other substituted thiazoles and related azadienes, specific examples involving this compound remain elusive.

Theoretical considerations suggest that the participation of this compound in a Diels-Alder reaction would necessitate harsh reaction conditions to overcome the inherent aromatic stability of the thiazole ring. The reaction would likely require highly reactive dienophiles, high temperatures, and potentially high pressures or the use of Lewis acid catalysts to promote the cycloaddition.

In related studies, 5-alkoxythiazoles have been shown to undergo what has been described as an "abnormal" Diels-Alder reaction with highly reactive dienophiles. This suggests that under specific conditions, the thiazole ring can be induced to react, albeit sometimes through pathways that deviate from a conventional concerted [4+2] cycloaddition. Furthermore, other thiazole derivatives have been utilized in hetero-Diels-Alder reactions, for example, with dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to the formation of pyridine (B92270) derivatives after a presumed cycloaddition-retro-Diels-Alder sequence.

Given the lack of specific experimental data for this compound in this context, a detailed discussion of its application in the synthesis of polyfunctionalized bicyclic systems via Diels-Alder reactions cannot be provided at this time. Further research would be required to explore the viability of this transformation, to identify suitable reaction partners and conditions, and to characterize the resulting bicyclic products.

Future Directions and Emerging Research Opportunities

Exploration of New Catalytic Systems for 4-Bromo-2-ethoxythiazole Transformations

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. While palladium-catalyzed cross-coupling reactions are well-established, future research is directed towards creating more efficient, sustainable, and versatile catalysts. A significant area of interest is the use of monophosphine ligands to promote palladium-catalyzed C-S cross-coupling reactions. nih.govmit.eduamazonaws.com These systems have shown increased reactivity, allowing for reactions to occur at room temperature with soluble bases, which is a considerable improvement over methods requiring high temperatures. nih.govmit.eduamazonaws.com This increased reactivity is beneficial for substrates that are sensitive to base and high temperatures. amazonaws.com

The conventional belief was that chelating, bisphosphine ligands were necessary to prevent catalyst deactivation by thiolates. nih.govmit.edu However, recent studies indicate that monophosphine ligands can lead to more effective catalysis. nih.govmit.edu Mechanistic data suggest that the displacement of phosphine (B1218219) ligands by thiols is not necessarily correlated with ligand bulk or thiol nucleophilicity and is not a reliable predictor of a ligand's effectiveness. nih.govmit.edu This opens the door for a broader range of phosphine ligands to be explored for transformations involving this compound.

An example of such a transformation is the synthesis of 11-((2-ethoxythiazol-4-yl)thio)undecanoic acid, which was achieved using a palladium catalyst with a monophosphine ligand at room temperature. nih.govamazonaws.comdurham.ac.ukmdpi.com

ReactantReagentCatalyst SystemSolventTemperature
This compound11-Mercaptoundecanoic acid, Triethylamine (B128534)Palladium precatalyst with P4 stock solutionTHF/tBuOHRoom Temperature

This table illustrates a specific application of a newer catalytic system for a transformation involving this compound.

Future research will likely focus on:

The development of catalysts based on more abundant and less toxic metals as alternatives to palladium.

The design of ligands that allow for even lower catalyst loadings and faster reaction times.

The exploration of photocatalytic systems to enable novel, light-driven transformations of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and reproducible chemical synthesis. durham.ac.uk Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, is particularly well-suited for the synthesis and derivatization of heterocyclic compounds like thiazoles. durham.ac.ukresearchgate.net

Automated synthesis platforms, such as the Syrris AFRICA® synthesis station, have been successfully employed for the multistep continuous flow assembly of complex thiazole (B1198619) derivatives. nih.govresearchgate.net These systems allow for sequential reactions, such as Hantzsch thiazole synthesis, deketalization, and Fischer indole (B1671886) synthesis, to be performed in a continuous manner, significantly reducing reaction times and enabling the rapid generation of compound libraries. nih.govresearchgate.net For instance, complex, drug-like small molecules have been generated in reaction times of less than 15 minutes with high yields over multiple steps without the need for isolating intermediates. nih.gov

The use of this compound in such systems is exemplified by its role in palladium-catalyzed cross-coupling reactions where the product was purified by automated flash column chromatography. nih.govamazonaws.comdurham.ac.ukmdpi.com This demonstrates the compatibility of this compound with modern, automated laboratory equipment.

Future opportunities in this area include:

The development of dedicated flow reactors optimized for specific transformations of this compound.

The integration of in-line analytical techniques for real-time reaction monitoring and optimization.

The use of artificial intelligence and machine learning algorithms to control and optimize automated synthesis processes involving this compound.

Advanced Computational Modeling for Reaction Discovery and Optimization

Advanced computational modeling is becoming an indispensable tool for accelerating reaction discovery and optimization. In the context of this compound, computational methods can be used to predict its reactivity in various chemical transformations, elucidate reaction mechanisms, and guide the design of new catalysts and derivatization strategies.

Machine learning (ML) methods, in particular, hold great promise for leveraging high-throughput experimentation (HTE) data to build predictive models of reaction performance. mit.edu This approach is especially valuable for complex reaction spaces like palladium-catalyzed cross-coupling reactions, where the number of possible combinations of reactants, catalysts, ligands, and solvents can be vast. mit.edu By training models on existing datasets, researchers can predict the outcomes of new reactions in silico, thereby reducing the need for extensive and costly experimental screening. mit.edu

For example, a study on Pd-catalyzed C-N cross-coupling demonstrated the potential of ML models to predict reaction yields with high accuracy. mit.edu The insights gained from such models can help chemists to select the most promising reaction conditions for a given transformation of this compound, leading to faster and more efficient synthesis of new derivatives.

Future research in this domain will likely involve:

The development of more sophisticated and accurate computational models that can account for the subtle electronic and steric effects of the 2-ethoxythiazole (B101290) moiety.

The use of quantum mechanical calculations to gain a deeper understanding of the transition states and intermediates involved in reactions of this compound.

The creation of comprehensive databases of experimental and computational data for thiazole derivatives to facilitate the development of more powerful predictive models.

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The thiazole ring is a prominent scaffold in many biologically active compounds, and this compound serves as a valuable starting material for the synthesis of new derivatives with potential therapeutic applications. mdpi.commdpi.com The development of novel derivatization strategies is crucial for enhancing the bioactivity and tuning the pharmacological properties of these compounds.

Research has shown that thiazole derivatives can exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. mdpi.commdpi.commdpi.com For instance, newly synthesized 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines and their corresponding Cu(II) complexes have demonstrated promising cytotoxic effects against breast cancer cell lines. mdpi.com

The synthesis of diverse thiazole derivatives often involves the reaction of a key intermediate with various building blocks. mdpi.commdpi.com For example, new series of compounds containing multiple thiazole rings have been synthesized through the reaction of thiosemicarbazone derivatives with α-bromoketones. mdpi.com

Starting MaterialReactantProduct ClassPotential Bioactivity
Thiosemicarbazone derivativeα-haloketonesThiazole derivativesAnticancer
1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazineCopper(II) chlorideCu(II) complexesCytotoxic

This table provides examples of derivatization strategies for thiazole-based compounds and their potential biological activities.

Future research in this area will focus on:

The use of this compound as a platform for the synthesis of libraries of new derivatives for high-throughput screening.

The application of structure-activity relationship (SAR) studies to guide the design of derivatives with improved potency and selectivity.

The exploration of novel biological targets for thiazole-based compounds.

Investigation of this compound in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The thiazole ring, with its combination of nitrogen and sulfur heteroatoms, can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.comacs.orgiucr.orgbohrium.com

These interactions can be harnessed to construct well-defined supramolecular architectures, such as self-assembled monolayers, liquid crystals, and metal-organic frameworks (MOFs). mdpi.comacs.org For example, T-shaped amphiphilic thiazoles have been shown to assemble at the air-water interface, forming ordered supramolecular structures. acs.org The nature of these assemblies is influenced by the substituents on the thiazole ring, demonstrating the potential for fine-tuning the properties of the resulting materials. acs.org

The ability of thiazole derivatives to coordinate with metal ions has been exploited in the synthesis of coordination polymers and MOFs with interesting luminescent properties. mdpi.combohrium.com The nitrogen and sulfur atoms of the thiazole ring can act as donor sites for metal cations, leading to the formation of extended networks. mdpi.com

Future research directions in the supramolecular chemistry of this compound and its derivatives include:

The design and synthesis of new derivatives with specific self-assembly properties.

The construction of functional materials, such as sensors and catalysts, based on supramolecular assemblies of thiazole derivatives.

The investigation of the host-guest chemistry of thiazole-based macrocycles and cages.

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-ethoxythiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethoxy groups are typically introduced via alkylation of thiazole derivatives using bromoethane or similar reagents under reflux conditions. Optimization involves adjusting solvent polarity (e.g., DMSO or ethanol), reaction time (18–24 hours), and stoichiometric ratios of reactants. Crystallization with water-ethanol mixtures improves purity, achieving yields up to 65% (as seen in analogous triazole syntheses) . Monitoring reaction progress via TLC or NMR is critical to minimize side products.

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer: Safety protocols include using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for specific handling guidelines, as brominated thiazoles may release toxic fumes upon decomposition. For structurally similar brominated compounds, emergency measures like immediate washing with soap and water are recommended for skin exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR : 1^1H and 13^13C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and bromine substitution on the thiazole ring.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C5_5H6_6BrNOS, MW 208.07) .
  • IR : Peaks near 680–750 cm1^{-1} indicate C-Br stretching.

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) aid in understanding the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict electron density distribution, reactivity sites, and orbital energies. For brominated heterocycles, the LUMO often localizes on the electron-deficient bromine-thiazole moiety, guiding electrophilic substitution patterns. Studies on analogous systems (e.g., bromobenzimidazoles) use software like Gaussian or ORCA with B3LYP functionals and basis sets (e.g., 6-31G**) . Validate computational results with experimental UV-Vis or cyclic voltammetry data.

Q. What strategies resolve contradictions in crystallographic data for brominated thiazole derivatives?

  • Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX for refinement. For disordered structures (common in brominated compounds), apply restraints or multi-conformer models. High-resolution data (≤ 0.8 Å) and low R-factors (< 0.05) ensure accuracy. For example, SHELX software has been pivotal in resolving disorder in bromobenzimidazole structures . Pair crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can this compound serve as a precursor in synthesizing complex heterocycles (e.g., imidazothiadiazoles)?

  • Methodological Answer: The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitutions. For imidazothiadiazoles, react with ω-bromoacetophenone derivatives under basic conditions, followed by amine substitution (e.g., secondary amines) to replace bromine. Monitor regioselectivity via 1^1H NMR and optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity for pharmacological studies?

  • Methodological Answer: Scale-up requires addressing exothermic reactions (use jacketed reactors for temperature control) and optimizing purification via fractional distillation or column chromatography. For pharmaceutical intermediates, ensure residual solvent levels meet ICH guidelines (e.g., < 500 ppm). Analytical methods like HPLC with UV detection (λ ~254 nm) validate purity (>98%). Collaborate with facilities adhering to GMP standards for synthesis and quality control .

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-ethoxythiazole
Reactant of Route 2
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4-Bromo-2-ethoxythiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.